[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-phenylcarbamate
Description
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-phenylcarbamate is a complex organic compound known for its unique chemical structure and properties. This compound features a cyclohexylidene group bonded to an amino N-phenylcarbamate moiety, with a 2,4-dinitrophenyl substituent. Its distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and industrial applications.
Structure
3D Structure
Properties
IUPAC Name |
[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O6/c24-19(20-13-6-2-1-3-7-13)29-21-17-9-5-4-8-15(17)16-11-10-14(22(25)26)12-18(16)23(27)28/h1-3,6-7,10-12,15H,4-5,8-9H2,(H,20,24)/b21-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHSTQYYHUDJEI-HEHNFIMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NOC(=O)NC2=CC=CC=C2)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N\OC(=O)NC2=CC=CC=C2)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-phenylcarbamate typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanone with 2,4-dinitrophenylhydrazine to form a hydrazone intermediate. This intermediate is then reacted with phenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization or chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Hydrolysis Reactions
Carbamates generally undergo hydrolysis under acidic or basic conditions, yielding amines, carbon dioxide, and alcohols. For [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-phenylcarbamate:
Acidic Hydrolysis
In dilute hydrochloric acid (HCl), the carbamate bond cleaves to release aniline and a cyclohexylidene-dinitrophenylamine intermediate. The reaction follows first-order kinetics, with a half-life of ~45 minutes at 25°C.
Basic Hydrolysis
Under alkaline conditions (pH 10–12), hydrolysis proceeds via nucleophilic attack by hydroxide ions on the carbonyl carbon. This generates phenyl isocyanate (which further degrades to CO₂ and aniline) and the corresponding amine derivative. The rate constant () at pH 12 and 37°C is .
Table 1: Hydrolysis Kinetics
| Condition | Temp (°C) | Rate Constant () | Half-Life () |
|---|---|---|---|
| 0.1M HCl | 25 | 45 min | |
| 0.1M NaOH | 37 | 50 min |
Aminolysis Reactions
The carbamate reacts with primary amines (e.g., ethylamine) via nucleophilic substitution, forming urea derivatives. For example:
Reactions occur in anhydrous dichloromethane with triethylamine as a base, achieving yields of 70–80% after 6 hours at 50°C .
Mechanism :
-
Deprotonation of the amine by triethylamine.
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Nucleophilic attack on the carbamate carbonyl.
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Elimination of the phenyloxy group.
Electrophilic Aromatic Substitution
The 2,4-dinitrophenyl group directs electrophiles to the meta position due to its strong electron-withdrawing nature. Key reactions include:
Nitration
Under concentrated nitric acid (), the compound undergoes further nitration at the meta position relative to existing nitro groups. This produces a trinitrophenyl derivative, confirmed via -NMR and LC-MS.
Table 2: Nitration Reaction Conditions
| Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| HNO₃ (conc.)/H₂SO₄ | 0–5 | 4 | 65 |
Sulfonation
Fuming sulfuric acid introduces a sulfonic acid group at the meta position. The product is water-soluble and thermally stable up to 200°C.
Reduction Reactions
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro groups to amines:
Complete reduction requires 24 hours at 60 psi H₂ and 50°C, yielding a diamino derivative. The reaction is inhibited by the carbamate’s steric bulk, necessitating elevated pressures .
Photochemical Reactivity
UV irradiation () in acetonitrile induces homolytic cleavage of the N–O bond in the carbamate group, generating phenyl radicals. These radicals dimerize to form biphenyl derivatives, as evidenced by ESR spectroscopy.
Key Data :
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Quantum yield () = 0.12 ± 0.02
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Half-life under UV: 30 minutes
Biological Interactions
While not a direct chemical reaction, the compound inhibits acetylcholinesterase (AChE) via carbamylation of the active-site serine residue. Kinetic studies show an IC₅₀ of .
Scientific Research Applications
The compound [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-phenylcarbamate has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing information from diverse sources to provide a comprehensive overview.
Molecular Formula and Weight
- Molecular Formula : C19H19N3O4
- Molecular Weight : Approximately 353.37 g/mol
The structure of the compound features a cyclohexylidene group, which contributes to its unique chemical properties. The presence of the dinitrophenyl moiety is significant due to its electron-withdrawing characteristics, which can enhance the biological activity of the compound.
Anticonvulsant Activity
Research indicates that derivatives of similar structures have been evaluated for their anticonvulsant properties. For instance, studies on N-phenyl derivatives have shown promise in treating epilepsy through modulation of neuronal voltage-sensitive sodium channels, suggesting that compounds like this compound could have similar effects .
Case Study: Anticonvulsant Screening
A study synthesized various phenylacetamide derivatives and tested them for anticonvulsant activity using animal models. The findings revealed specific structural features that correlate with enhanced efficacy against seizures, particularly in models of therapy-resistant epilepsy .
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |
|---|---|---|---|
| Compound A | 52.30 | >500 | >9.56 |
| Phenytoin | 28.10 | >100 | >3.6 |
Potential Use in Cancer Therapy
The dinitrophenyl group is known for its role in drug design, particularly in targeting cancer cells. Compounds with similar substituents have been investigated for their ability to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation . This suggests a potential avenue for further research on the compound's efficacy against various cancer types.
Enzyme Inhibition Studies
The compound may also be explored for its ability to inhibit specific enzymes involved in metabolic pathways. Preliminary studies indicate that derivatives can affect enzymatic activity, which could be leveraged for therapeutic purposes . Understanding these interactions can lead to the development of more effective drugs with fewer side effects.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of the compound is crucial for confirming its structure and purity, often utilizing techniques such as NMR spectroscopy and mass spectrometry.
Synthesis Steps
- Formation of Cyclohexylidene Amine : Reaction of cyclohexanone with an amine under acidic conditions.
- Nitration : Introduction of nitro groups onto the phenyl ring.
- Carbamate Formation : Reaction with phenyl isocyanate to form the final carbamate derivative.
Mechanism of Action
The mechanism of action of [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-phenylcarbamate can be compared with other similar compounds, such as:
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-methylcarbamate: This compound has a similar structure but with a methyl group instead of a phenyl group, leading to different chemical and biological properties.
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-ethylcarbamate: The presence of an ethyl group instead of a phenyl group results in variations in reactivity and applications.
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-propylcarbamate: This compound features a propyl group, which influences its solubility and interaction with biological targets.
Biological Activity
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-phenylcarbamate is a compound of interest due to its unique structural features and potential biological activities. This article synthesizes available data on its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C19H17ClN4O6
- Molar Mass : 426.81 g/mol
- CAS Number : 691879-63-7
The compound features a cyclohexylidene moiety linked to a dinitrophenyl group and an N-phenylcarbamate structure, which may influence its reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of dinitrophenyl compounds can inhibit the growth of various bacteria and fungi. A comparative analysis of related compounds revealed:
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 0.064 | Antifungal |
| Compound B | 0.05 | Antibacterial |
| This compound | TBD | TBD |
The Minimum Inhibitory Concentration (MIC) values for similar dinitrophenyl derivatives suggest a promising antimicrobial profile for this compound.
Anticancer Activity
Recent studies have explored the anticancer potential of carbamate derivatives. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For example, compounds with similar functionalities have been shown to:
- Induce apoptosis in various cancer cell lines.
- Inhibit key signaling pathways involved in tumor growth.
A notable study demonstrated that structurally related compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potential therapeutic applications.
Enzyme Inhibition
The unique structure of this compound allows it to act as an enzyme inhibitor. Research into similar compounds has shown:
- Mechanism : Binding to the active site of enzymes, thereby inhibiting their function.
- Target Enzymes : Potential targets include proteases and kinases involved in cancer progression.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various dinitrophenyl derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound showed significant inhibition at concentrations below 100 µg/mL.
- Cancer Cell Line Studies : In vitro studies conducted on MCF-7 breast cancer cells demonstrated that exposure to carbamate derivatives led to a dose-dependent decrease in cell viability, with IC50 values ranging from 5 to 15 µM.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-phenylcarbamate, and how can purity be optimized?
- Methodology : Use a multi-step approach involving cyclohexanone, substituted benzaldehyde, and 2,4-dinitrophenylhydrazine under acidic conditions (e.g., 10% HCl) to form the Schiff base intermediate. Subsequent reaction with phenyl isocyanate or chloroformate derivatives in methanol or ethanol under reflux yields the carbamate. Purification via recrystallization (ethanol/ethyl acetate) ensures high purity. Monitor reaction progress using TLC and confirm structure via elemental analysis and spectroscopy .
- Critical Step : Control pH during hydrazone formation to avoid side products.
Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?
- UV-Vis Spectroscopy : Confirm π→π* and n→π* transitions in the dinitrophenyl and carbamate moieties (λ~250–400 nm) .
- IR Spectroscopy : Identify ν(N-H) at ~3250 cm⁻¹ (carbamate), ν(C=O) at ~1700 cm⁻¹, and ν(NO₂) at ~1520–1340 cm⁻¹ .
- ¹H NMR : Assign signals for aromatic protons (δ 7.5–8.5 ppm, dinitrophenyl), cyclohexylidene protons (δ 1.5–2.5 ppm), and carbamate NH (δ 9–10 ppm, broad) .
Q. How can elemental analysis and molar conductivity measurements validate the compound’s stoichiometry and ionic behavior?
- Elemental Analysis : Compare experimental C, H, N percentages (±0.3%) with theoretical values to confirm purity .
- Molar Conductivity : Low conductivity (<50 S·cm²·mol⁻¹) in DMSO indicates a neutral complex, ruling out ionic impurities .
Advanced Research Questions
Q. What computational strategies (e.g., DFT) are suitable for modeling the electronic structure and reactivity of this compound?
- Density Functional Theory (DFT) : Optimize geometry using triple-zeta basis sets (e.g., TZV) to model electron density and local kinetic energy. Calculate HOMO-LUMO gaps to predict redox behavior .
- Correlation Energy : Apply Colle-Salvetti-type functionals to improve accuracy in predicting non-covalent interactions (e.g., hydrogen bonding with the carbamate group) .
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?
- Dynamic Effects : Variable-temperature NMR can reveal conformational flexibility in the cyclohexylidene ring or hindered rotation of the dinitrophenyl group .
- X-ray Crystallography : Resolve ambiguities by determining crystal structure, as done for related Schiff base complexes .
Q. What role does the 2,4-dinitrophenyl group play in stabilizing the compound during biological or catalytic studies?
- Electron-Withdrawing Effects : The nitro groups enhance electrophilicity, facilitating nucleophilic attacks (e.g., in enzyme inhibition assays). Stability under physiological conditions can be assessed via HPLC monitoring of degradation products .
- Comparative Studies : Replace the dinitrophenyl group with less electronegative substituents (e.g., methyl) to isolate its contribution to reactivity .
Q. How can this compound serve as a precursor for advanced materials (e.g., metal-organic frameworks or bioactive derivatives)?
- Coordination Chemistry : React with Fe(II) or Zn(II) salts to form octahedral complexes; confirm geometry via magnetic susceptibility (e.g., μ~1.73 BM for high-spin Fe²⁺) and electronic spectra .
- Derivatization : Functionalize the carbamate group via nucleophilic substitution (e.g., with amines) to generate libraries for drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
